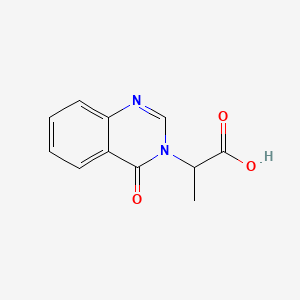

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIOGRLXASIYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389808 | |

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-19-0 | |

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug development programs. This in-depth technical guide provides a comprehensive, field-proven workflow for the structural elucidation of a novel derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, presenting a self-validating system of analysis. We will journey through a proposed synthesis, followed by a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each step is detailed with expert insights to ensure both technical accuracy and practical applicability for researchers in the field.

Introduction: The Quinazolinone Core and the Analytical Imperative

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention due to their versatile therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone core.[2] The title compound, this compound, introduces a chiral center and a carboxylic acid moiety at the N-3 position, modifications that can significantly impact its pharmacological profile and physicochemical properties.

Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for any further investigation. This guide establishes a logical and robust workflow for its complete structural verification, ensuring scientific integrity through a convergence of evidence from multiple analytical platforms.

Proposed Synthetic Pathway

To embark on the structural elucidation, we must first obtain the molecule. Based on established synthetic routes for 3-substituted-4(3H)-quinazolinones, a plausible and efficient synthesis can be proposed. A common and effective method involves a one-pot, multi-component reaction.[4]

Protocol: One-Pot Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add triethyl orthoformate (1.2 equivalents) and L-alanine (1.1 equivalents). The use of L-alanine will introduce the propanoic acid moiety with a specific stereochemistry.

-

Reaction Conditions: The mixture is then heated to reflux for a period of 4-6 hours. Microwave-assisted synthesis at elevated temperatures (e.g., 120°C for 30 minutes) can also be employed to accelerate the reaction.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality of Choices: This synthetic approach is favored for its operational simplicity and convergence, bringing together the key structural components in a single step. Anthranilic acid provides the benzene ring and the nitrogen at position 1, triethyl orthoformate acts as a source for the C2 carbon, and L-alanine introduces the N-3 substituent. This method is well-documented for producing 3-substituted quinazolinones in good yields.[4][5]

Caption: Proposed one-pot synthesis of the target compound.

Structural Elucidation Workflow: A Multi-Pronged Approach

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an ESI source.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of a TOF analyzer will provide a highly accurate mass measurement.

Predicted Data and Interpretation

The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 g/mol .

| Ion | Predicted m/z (High Resolution) | Interpretation |

| [M+H]⁺ | 219.0764 | Protonated molecular ion |

| [M+Na]⁺ | 241.0583 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 201.0658 | Loss of water from the carboxylic acid |

| [M-COOH+H]⁺ | 174.0815 | Loss of the carboxyl group (decarboxylation) |

| Quinazolinone core | 147.0553 | Fragmentation yielding the core structure |

Trustworthiness: High-resolution mass spectrometry provides a mass accuracy of <5 ppm, allowing for the unambiguous determination of the elemental composition. The observation of the [M+H]⁺ ion at the predicted high-resolution m/z value provides strong evidence for the successful synthesis of a compound with the correct molecular formula. The fragmentation pattern, particularly the loss of the propanoic acid side chain, further corroborates the proposed structure. The fragmentation of quinazolinones often involves characteristic losses related to the substituents.[1][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, providing crucial evidence for the quinazolinone core and the carboxylic acid moiety.

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR)

-

Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | Confirms the presence of the carboxylic acid group, with the broadness indicating hydrogen bonding.[7] |

| ~1710 | Strong | C=O stretch (carboxylic acid) | Provides further evidence for the carboxylic acid functionality.[7] |

| ~1680 | Strong | C=O stretch (amide, quinazolinone ring) | A characteristic and strong absorption for the C4-carbonyl group in the quinazolinone scaffold.[8] |

| ~1610, ~1570 | Medium | C=N stretch and C=C aromatic ring stretches | Confirms the presence of the pyrimidine and benzene rings within the quinazolinone core.[8] |

| ~3050 | Medium | Aromatic C-H stretch | Indicates the presence of the benzene ring. |

| 2980-2850 | Weak | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propanoic acid side chain. |

Trustworthiness: The simultaneous observation of the broad O-H stretch and the two distinct carbonyl (C=O) absorptions—one for the carboxylic acid and one for the amide in the quinazolinone ring—provides a highly reliable fingerprint for the target molecule. This combination of peaks is highly characteristic and difficult to attribute to other plausible structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete picture of the structure.

Experimental Protocol (High-Field NMR)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform Correlation Spectroscopy (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted Data and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.20 | s | 1H | H2 | Singlet in the downfield region, characteristic of the proton at the C2 position of the quinazolinone ring.[5] |

| ~8.10 | dd | 1H | H5 | Doublet of doublets, coupled to H6. Its downfield shift is due to the anisotropic effect of the adjacent C4-carbonyl group. |

| ~7.90 | ddd | 1H | H7 | Doublet of doublet of doublets, showing coupling to H6 and H8. |

| ~7.60 | ddd | 1H | H6 | Doublet of doublet of doublets, coupled to H5 and H7. |

| ~7.50 | d | 1H | H8 | Doublet, coupled to H7. |

| ~5.20 | q | 1H | CH (α) | Quartet, due to coupling with the three protons of the methyl group. This confirms the propanoic acid moiety. |

| ~1.60 | d | 3H | CH₃ | Doublet, coupled to the methine proton (CH-α). |

| ~13.0 | br s | 1H | COOH | Broad singlet in the far downfield region, characteristic of a carboxylic acid proton.[5] |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Predicted Data and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~173.0 | COOH | Carbonyl carbon of the carboxylic acid. |

| ~161.0 | C4 (C=O) | Amide carbonyl carbon of the quinazolinone ring.[9] |

| ~148.0 | C8a | Quaternary carbon at the ring junction. |

| ~145.0 | C2 | Carbon at the 2-position of the quinazolinone ring.[9] |

| ~135.0 | C7 | Aromatic CH carbon. |

| ~127.5 | C5 | Aromatic CH carbon. |

| ~127.0 | C6 | Aromatic CH carbon. |

| ~126.5 | C8 | Aromatic CH carbon. |

| ~121.0 | C4a | Quaternary carbon at the ring junction.[9] |

| ~55.0 | CH (α) | Methine carbon of the propanoic acid side chain. |

| ~16.0 | CH₃ | Methyl carbon of the propanoic acid side chain. |

Trustworthiness and 2D NMR: The combination of ¹H and ¹³C NMR provides a detailed map of the molecule. The final layer of confirmation comes from 2D NMR experiments. A COSY spectrum would show correlations between H5/H6, H6/H7, and H7/H8, confirming their positions on the benzene ring. It would also show a clear correlation between the CH(α) quartet and the CH₃ doublet, locking in the structure of the propanoic acid side chain. An HSQC spectrum would then unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at ~8.20 ppm is attached to the carbon at ~145.0 ppm (C2). This multi-dimensional analysis leaves no ambiguity in the final structure.

Conclusion: A Self-Validating Structural Confirmation

-

High-Resolution Mass Spectrometry confirms the elemental composition (C₁₁H₁₀N₂O₃).

-

Infrared Spectroscopy identifies the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), an amide carbonyl (C=O at ~1680 cm⁻¹), and the aromatic quinazolinone core.

-

¹H and ¹³C NMR Spectroscopy establish the precise atom connectivity, detailing the substitution pattern on the aromatic ring and confirming the structure of the N-3 propanoic acid side chain.

-

2D NMR (COSY and HSQC) provides the final, unambiguous confirmation of the H-H and C-H correlations, solidifying the complete molecular architecture.

This comprehensive guide illustrates a robust and logical workflow that ensures the highest level of scientific integrity in the characterization of novel quinazolinone derivatives, a critical step in the journey of drug discovery and development.

References

- 1. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpscr.info [ijpscr.info]

An In-depth Technical Guide to 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of the quinazolinone family of heterocyclic compounds. While specific research on this particular molecule is limited, this document extrapolates from the rich body of knowledge surrounding the quinazolinone scaffold to offer insights into its chemical identity, potential synthesis, and physicochemical properties. The guide also explores the broader biological significance of this class of compounds, suggesting avenues for future investigation.

Part 1: Core Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 61381-36-0[1]

-

Molecular Formula: C₁₁H₁₀N₂O₃[2]

-

Molecular Weight: 218.21 g/mol [2]

Structural Representation:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 221-223 °C (decomposed) | [1] |

| Boiling Point | 437.4°C at 760 mmHg | [1][2] |

| Density | 1.37 g/cm³ | [1][2] |

| Flash Point | 218.4°C | [1][2] |

| pKa | 3.00 ± 0.10 (Predicted) | [1] |

| LogP | 1.04210 | [1][2] |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway:

The most probable method for the synthesis of the target compound is the N-alkylation of quinazolin-4(3H)-one with a suitable propanoic acid derivative. A common approach involves the reaction of the quinazolinone with an α-halo propanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

References

An In-depth Technical Guide to 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: Synthesis, History, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of the versatile quinazolinone family of heterocyclic compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in dedicated publications, this guide elucidates its synthetic pathways based on established quinazolinone chemistry. It further explores the rich historical and pharmacological context of the quinazolinone scaffold, which has yielded numerous compounds with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinazolinone derivatives.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Historically, the synthesis of quinazoline derivatives dates back to the 19th century, but it was in the mid-20th century that their therapeutic potential began to be systematically explored, leading to the development of drugs like methaqualone, a sedative-hypnotic.[3]

Since then, the quinazolinone scaffold has been a fertile ground for the discovery of novel therapeutic agents. Modifications at various positions of the quinazolinone ring have yielded compounds with diverse activities, including but not limited to:

-

Anti-inflammatory and Analgesic: Many quinazolinone derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][4] The presence of a propanoic acid moiety, as seen in the title compound, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer: A significant number of quinazolinone-based compounds have been investigated as anticancer agents, with some, like gefitinib, reaching clinical use as tyrosine kinase inhibitors.[5]

-

Antimicrobial and Antiviral: The quinazolinone nucleus is also found in compounds exhibiting antibacterial, antifungal, and antiviral activities.[6]

Given this rich history, the synthesis of novel quinazolinone derivatives, such as this compound, is a logical step in the ongoing exploration of this versatile pharmacophore.

Synthesis of this compound

While a singular, seminal publication detailing the first synthesis of this compound (CAS RN: 25818-88-6 for the 3-yl isomer) is not readily apparent in the literature, its synthesis can be reliably achieved through well-established methods for the preparation of N-3 substituted quinazolinones. The most common and efficient route involves a two-step process starting from anthranilic acid.

Synthetic Pathway Overview

The general synthetic strategy involves the initial formation of a benzoxazinone intermediate, followed by its reaction with an appropriate amine—in this case, an amino acid—to yield the desired quinazolinone.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This initial step involves the acetylation of anthranilic acid followed by cyclization to form the benzoxazinone intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 3-4 equivalents).

-

Heating: Gently heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid, 2-methyl-4H-3,1-benzoxazin-4-one, can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.

Step 2: Synthesis of this compound

This step involves the reaction of the benzoxazinone intermediate with β-alanine.

-

Reaction Setup: In a suitable solvent such as glacial acetic acid or pyridine, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and β-alanine (1-1.2 equivalents).

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling or after the addition of water. The solid can be collected by filtration, washed with water, and dried.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization Data

The structural confirmation of the final product would be achieved through standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinazolinone ring, a characteristic singlet for the proton at the 2-position of the quinazolinone ring, and signals for the methylene protons of the propanoic acid side chain. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the quinazolinone and carboxylic acid, as well as signals for the aromatic and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).[1] |

| FT-IR | Characteristic absorption bands for the C=O stretching of the quinazolinone and carboxylic acid, N-H stretching (if any tautomeric forms are present), C-H aromatic and aliphatic stretching, and C=C and C=N stretching of the heterocyclic ring. |

Historical Context and Potential Therapeutic Relevance

The development of quinazolinone derivatives has been a continuous effort in medicinal chemistry for several decades. The structural motif of this compound, featuring a propanoic acid side chain at the N-3 position, is particularly reminiscent of the structures of many NSAIDs. This suggests that the initial rationale for the synthesis of this compound may have been to explore its potential as an anti-inflammatory agent.

While specific biological data for this exact compound is not widely published, the broader class of N-3 substituted quinazolinones has been extensively studied for anti-inflammatory activity.[2] The mechanism of action for many of these compounds is believed to involve the inhibition of COX enzymes, which are key mediators of the inflammatory cascade.

Caption: Potential mechanism of anti-inflammatory action for quinazolinone derivatives.

The exploration of quinazolinone-based compounds as alternatives to traditional NSAIDs is driven by the search for agents with improved efficacy and better safety profiles, particularly concerning gastrointestinal side effects.[3]

Future Directions

The compound this compound represents a synthetically accessible molecule within a pharmacologically significant class of compounds. Future research efforts could focus on the following areas:

-

Definitive Biological Screening: A thorough evaluation of its anti-inflammatory properties, including in vitro COX-1/COX-2 inhibition assays and in vivo models of inflammation, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with substitutions on the benzene ring or modifications to the propanoic acid side chain could lead to the identification of more potent and selective compounds.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of the quinazolinone scaffold, screening this compound against other targets, such as those relevant to cancer or infectious diseases, could unveil novel therapeutic applications.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from publicly available records, its synthesis is readily achievable through established chemical methodologies. Positioned within the esteemed class of quinazolinone compounds, and bearing a structural motif common to anti-inflammatory agents, this molecule holds potential for further investigation. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic possibilities of this and related quinazolinone derivatives, contributing to the ongoing legacy of this remarkable heterocyclic scaffold in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: A Technical Guide for Researchers

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, belonging to this esteemed class, incorporates a chiral propanoic acid moiety at the N-3 position, a common site for substitution to modulate pharmacological activity. Accurate structural elucidation and purity assessment are paramount in the development of such targeted molecules. This can only be achieved through the rigorous application of modern spectroscopic techniques.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive profile.[3][4] The causality behind spectral features is explained, providing researchers with the necessary framework to interpret their own experimental data. Furthermore, this guide includes field-proven, step-by-step protocols for sample analysis to ensure data integrity and reproducibility.

Physicochemical Properties [5]

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 61381-36-0 |

| Appearance | Expected to be a solid |

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for the quinazolinone ring and logical numbering for the side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's likely polarity and the presence of an acidic proton.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring and the aliphatic protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic environment; for instance, the H5 proton is deshielded due to its proximity to the anisotropic field of the C4-carbonyl group.

| Assigned Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |

| H-Carboxyl | ~12.0 - 13.0 | Broad Singlet | 1H | - | Acidic proton, concentration-dependent, exchanges with D₂O. |

| H2 | ~8.25 | Singlet | 1H | - | Proton on an imine-like carbon (N=CH-N), highly deshielded.[3] |

| H5 | ~8.15 | Doublet | 1H | J = 7.9 | Aromatic proton ortho to a carbonyl group, strongly deshielded.[3] |

| H7 | ~7.90 | Triplet | 1H | J = 7.6 | Aromatic proton coupled to H6 and H8. |

| H8 | ~7.75 | Doublet | 1H | J = 8.1 | Aromatic proton adjacent to a nitrogen atom. |

| H6 | ~7.60 | Triplet | 1H | J = 7.5 | Aromatic proton coupled to H5 and H7. |

| H9 (CH) | ~5.50 | Quartet | 1H | J = 7.2 | Methine proton adjacent to a nitrogen and a methyl group. |

| H10 (CH₃) | ~1.60 | Doublet | 3H | J = 7.2 | Methyl protons coupled to the H9 methine proton. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton, showing 11 distinct signals corresponding to the 11 carbon atoms in unique electronic environments. The carbonyl carbons (C4 and C11) are expected at the lowest field (most deshielded) region of the spectrum.[6]

| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C11 (Carboxyl C=O) | ~173.0 | Carbonyl carbon of a carboxylic acid. |

| C4 (Amide C=O) | ~161.0 | Carbonyl carbon of the quinazolinone lactam.[4] |

| C2 | ~148.5 | Imine-like carbon between two nitrogen atoms. |

| C8a | ~147.0 | Aromatic quaternary carbon fused to the benzene ring and adjacent to N1. |

| C7 | ~135.0 | Aromatic methine carbon. |

| C5 | ~127.5 | Aromatic methine carbon. |

| C6 | ~127.0 | Aromatic methine carbon. |

| C8 | ~126.5 | Aromatic methine carbon. |

| C4a | ~121.0 | Aromatic quaternary carbon at the ring junction. |

| C9 (CH) | ~52.0 | Aliphatic methine carbon attached to nitrogen. |

| C10 (CH₃) | ~16.0 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve a wide range of polar compounds and for its high boiling point, which is useful if gentle heating is required for dissolution. Its residual proton peak at ~2.50 ppm and carbon peaks at 39.52 ppm provide a reliable internal standard for calibration.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Dissolution: Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicate the sample for a few minutes.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for resolving the aromatic multiplets.[3]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as the reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by characteristic vibrations from its carbonyl groups, aromatic system, and the carboxylic acid OH bond.

Predicted IR Absorption Bands

The presence of two distinct carbonyl groups (amide and carboxylic acid) and a broad O-H stretch are the most anticipated features. The exact positions can be influenced by hydrogen bonding in the solid state.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching, broad | Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Typical for sp² C-H bonds in the benzene ring.[2] |

| 2990 - 2850 | C-H (Aliphatic) | Stretching | Vibrations from the methyl and methine groups of the propanoic acid side chain.[2] |

| ~1715 | C=O (Carboxylic Acid) | Stretching | Expected frequency for a carboxylic acid carbonyl. May be slightly lower due to dimerization. |

| ~1680 | C=O (Amide) | Stretching | Characteristic lactam carbonyl stretch in the quinazolinone ring.[2] |

| ~1610, 1570, 1480 | C=C / C=N | Stretching | Aromatic ring skeletal vibrations and C=N stretching of the quinazolinone core. |

| ~1250 | C-N | Stretching | Stretching vibration of the C-N bond in the lactam and the side chain.[2] |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Trustworthiness: The KBr pellet method is a self-validating system. A well-prepared pellet will be transparent or translucent, indicating proper grinding and dispersion. Any cloudiness or opacity suggests poor sample preparation that could lead to scattering and a distorted spectrum.

-

Sample Preparation: Gently grind 1-2 mg of the dry sample with a mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and grind the mixture thoroughly until a fine, homogeneous powder is obtained. The goal is to embed the sample particles within the KBr matrix to reduce light scattering.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded prior to the sample scan to correct for atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Mass Spectrometry Data

Molecular Ion Peak (M⁺•): The primary piece of information is the molecular ion peak. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the expected monoisotopic mass is 218.0691 g/mol . In a high-resolution spectrum, observing this mass would confirm the molecular formula C₁₁H₁₀N₂O₃.

Key Fragmentation Pathways: The fragmentation is dictated by the most stable resulting ions and neutral losses. The carboxylic acid group and the propanoic side chain are likely points of initial fragmentation.

| m/z Value | Proposed Fragment | Rationale |

| 218 | [M]⁺• | Molecular ion |

| 173 | [M - COOH]⁺ | Loss of the carboxyl group as a radical, a common fragmentation for carboxylic acids. |

| 146 | [M - C₃H₄O₂]⁺• | Cleavage of the entire propanoic acid side chain (McLafferty rearrangement not possible), resulting in the stable 4(3H)-quinazolinone radical cation. |

| 145 | [M - C₃H₅O₂]⁺ | Loss of the propanoic acid side chain, resulting in the quinazolinone cation. |

| 119 | [C₇H₅NO]⁺ | Fragmentation of the quinazolinone ring, possibly via loss of CO from the m/z 146 fragment, leading to a benzonitrile-type fragment. |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade initiated by electron ionization.

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle method suitable for this type of polar molecule, which will likely show the protonated molecule [M+H]⁺ at m/z 219.0764 or the deprotonated molecule [M-H]⁻ at m/z 217.0619 in negative mode. Electron Ionization (EI) would be used to induce the fragmentation shown above.

-

Analysis: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate and analyze daughter ions, which can validate the proposed fragmentation pathways.

Workflow for Spectroscopic Analysis

A logical workflow ensures that all necessary data is collected efficiently to confirm the identity, structure, and purity of a synthesized compound.

Caption: General workflow for the characterization of a synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Guide to the Synthesis of Quinazolinone Compounds: From Classical Foundations to Modern Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[4][5][6][7] Notable examples include the anticancer drugs Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), and the historical sedative-hypnotic agent Methaqualone.[8][9] The stability and versatile reactivity of the quinazolinone nucleus have made it a focal point for synthetic and medicinal chemists. This technical guide provides a comprehensive review of the key synthetic strategies for constructing the quinazolinone scaffold, detailing the underlying mechanisms, offering field-proven experimental protocols, and comparing methodologies to empower researchers in drug discovery and development.

The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone framework, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional architecture that allows for diverse interactions with biological targets.[9] The two primary isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-oxo isomer being the most common and pharmacologically significant.[6][10] The capacity for substitution at various positions on both rings provides a powerful tool for modulating physicochemical properties and optimizing structure-activity relationships (SAR), making it an indispensable scaffold in modern drug design.[8][11]

Foundational Synthetic Strategies: The Classical Routes

The earliest methods for quinazolinone synthesis laid the groundwork for decades of chemical innovation. Understanding these classical routes is crucial as they are still widely used and form the basis for many modern modifications.

The Niementowski Quinazolinone Synthesis

The most common and direct classical method is the Niementowski reaction, first reported in 1895.[12][13] It involves the thermal condensation of an anthranilic acid with an amide.[2][14]

Causality and Mechanism: The reaction is typically driven by high temperatures (130–150 °C) and proceeds through an initial acylation of the anthranilic acid's amino group by the amide, forming an o-amidobenzamide intermediate.[14] This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final 4(3H)-quinazolinone.[15] The high energy input is necessary to drive the dehydration and cyclization steps. While robust, the primary limitation of the classical approach is the harsh conditions, which can be incompatible with sensitive functional groups.

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional Niementowski Synthesis of 2-phenyl-4(3H)-quinazolinone

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (10 mmol) and benzamide (12 mmol).

-

Heating: Heat the mixture in an oil bath maintained at 140-150°C for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. A solid mass will form.

-

Purification: Triturate the solid with hot ethanol to remove unreacted starting materials. Filter the mixture and wash the solid residue with cold ethanol.

-

Isolation: The resulting solid is crude 2-phenyl-4(3H)-quinazolinone. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Synthesis via Benzoxazinone Intermediates

A highly versatile and widely adopted two-step strategy involves the use of a 2-substituted benzoxazin-4-one intermediate. This method offers milder conditions and greater modularity compared to the one-pot Niementowski reaction.

Causality and Workflow:

-

Step 1: Benzoxazinone Formation: Anthranilic acid is first acylated and cyclized, typically using an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine.[2] This step efficiently forms the benzoxazinone ring, which is a stable and isolable intermediate.

-

Step 2: Amination/Condensation: The purified benzoxazinone is then reacted with a primary amine or another nitrogen source (like hydrazine or ammonium acetate). The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization to form the desired quinazolinone.[2] This stepwise approach allows for the introduction of diverse substituents at the N-3 position.

Caption: General workflow for quinazolinone synthesis via a benzoxazinone intermediate.

Modern Synthetic Methodologies: Efficiency and Sustainability

Recent advancements have focused on developing more efficient, versatile, and environmentally friendly methods for quinazolinone synthesis. These approaches often utilize catalysts, alternative energy sources, and green reaction media.

Transition Metal-Catalyzed Syntheses

The use of transition metals, particularly copper (Cu) and palladium (Pd), has revolutionized the synthesis of complex heterocyclic scaffolds.[16] These catalytic methods often proceed under milder conditions and with higher functional group tolerance.

-

Copper (Cu) Catalysis: Copper catalysts (e.g., CuI, Cu(OAc)₂) are effective for cascade or domino reactions.[17] For instance, a copper-catalyzed reaction of 2-isocyanobenzoates with amines provides an efficient route to quinazolin-4-ones.[17] Fu and colleagues developed a CuI/L-proline catalyzed cascade synthesis from amidine hydrochlorides and 2-halobenzenes at relatively low temperatures (80 °C).[16]

-

Palladium (Pd) Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. Alper's group demonstrated the use of Pd(OAc)₂ for coupling ortho-iodoanilines with imidoyl chlorides.[16] More recently, three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide have been developed, showcasing the power of palladium to facilitate multiple bond formations in a single pot.[16]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] Compared to conventional heating, MAOS provides rapid and uniform heating, which dramatically reduces reaction times (from hours to minutes) and often improves product yields.[19][20] This technique has been successfully applied to classical methods like the Niementowski reaction and modern catalytic syntheses.[2][18] For example, a one-pot condensation of anthranilic acid, an orthoester, and an amine can be completed in minutes under microwave irradiation, compared to several hours with conventional heating.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one [19]

-

Precursor Synthesis: Prepare 2-benzamidobenzoyl chloride from anthranilic acid as a stable precursor.

-

Reactant Mixture: In a microwave-safe vessel, combine 2-benzamidobenzoyl chloride (1 mmol), hydrazine hydrate (1.2 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 800 W to a temperature of 135°C for 4 minutes.[19]

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to yield pure 3-amino-2-phenylquinazolin-4(3H)-one (yields typically >80%).[19]

Green Chemistry and Organocatalysis

In line with the principles of green chemistry, recent efforts have focused on metal-free reactions and the use of sustainable solvents.[21]

-

Organocatalysis: Small organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), p-toluenesulfonic acid (p-TSA), and trifluoroacetic acid (TFA) can effectively catalyze quinazolinone synthesis.[1] These methods avoid the cost and toxicity associated with residual heavy metals. For example, DABCO can catalyze the oxidative cyclization of 2-fluorobenzaldehydes with 2-aminopyridines using TBHP as an oxidant.[1]

-

Sustainable Solvents: Reactions have been successfully performed in water, ionic liquids, and deep eutectic solvents (DES), reducing the reliance on volatile organic compounds (VOCs).

-

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly atom-economical and efficient.[22] Many modern quinazolinone syntheses, especially those using catalysts or microwave assistance, are designed as MCRs.[22][23]

Comparative Summary of Synthetic Methodologies

The choice of synthetic strategy depends on factors such as substrate scope, desired substitution pattern, scalability, and available equipment. The following table provides a comparative overview of the key methodologies.

| Methodology | Key Starting Materials | Reaction Type | Typical Conditions | Advantages | Limitations |

| Niementowski Synthesis | Anthranilic Acid, Amide | Thermal Condensation | 130-150°C, neat | Simple, one-step | Harsh conditions, limited substrate scope |

| Benzoxazinone Route | Anthranilic Acid, Acid Anhydride, Amine | Two-step Acylation/Condensation | Moderate heat (reflux) | Milder, modular, versatile for N-3 substitution | Two separate steps, requires intermediate isolation |

| Cu/Pd Catalysis | Halo-anilines, Aminobenzamides, Isocyanides | Cross-coupling, Cascade | 80-120°C, catalyst, base | High efficiency, broad scope, mild conditions | Catalyst cost and toxicity, ligand sensitivity |

| Microwave-Assisted (MAOS) | Various (applies to other methods) | Accelerated Reaction | Microwave irradiation (100-250°C) | Drastically reduced reaction times, higher yields | Requires specialized equipment, scalability can be an issue |

| Organocatalysis/Green | Varies (e.g., aldehydes, isatins) | Catalytic Cyclization | Room temp to moderate heat | Metal-free, environmentally benign, simple | Catalyst loading can be high, scope may be limited |

Conclusion and Future Outlook

The synthesis of quinazolinone compounds has evolved significantly from high-temperature classical condensations to sophisticated, mild, and efficient catalytic protocols. The Niementowski and benzoxazinone routes remain valuable for their simplicity and reliability, while modern transition metal-catalyzed, microwave-assisted, and green chemistry approaches offer unparalleled efficiency, speed, and substrate scope. For researchers in drug development, a thorough understanding of this diverse synthetic toolbox is essential for the rapid generation of novel analogues for biological screening.

The future of quinazolinone synthesis will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure, axially chiral quinazolinones, further expanding the chemical space available for discovering next-generation therapeutics.[1]

References

- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Niementowski_quinazoline_synthesis [chemeurope.com]

- 14. benchchem.com [benchchem.com]

- 15. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Quinazolinone synthesis [organic-chemistry.org]

- 18. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology. The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of this esteemed class, presents a compelling case for therapeutic development due to its structural features. This guide delineates a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential therapeutic targets. We will traverse from broad, unbiased screening methodologies to focused, mechanism-of-action studies, providing detailed, field-proven protocols and the causal reasoning behind each experimental choice. This document serves as a roadmap for researchers aiming to unlock the full therapeutic potential of this promising molecule.

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile and privileged scaffold in drug discovery.[1] Its planar structure and synthetic tractability have allowed for the creation of extensive compound libraries with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Notably, several FDA-approved drugs feature the quinazolinone core, underscoring its therapeutic relevance.[4]

The broad bioactivity of quinazolinone derivatives stems from their ability to interact with a wide array of biological targets.[2][5] A significant body of research highlights their role as inhibitors of protein kinases and enzymes involved in DNA repair.[4][6] Given this precedent, this compound is hypothesized to engage with similar classes of biomolecules. This guide will provide a systematic approach to test this hypothesis and uncover novel targets.

Tier 1: Initial Target Class Identification and Prioritization

The initial phase of target identification for a novel compound with a known privileged scaffold involves a combination of in silico analysis and broad-spectrum in vitro screening against target families historically associated with the scaffold.

In Silico Profiling: A Computational First Pass

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

-

Molecular Docking: The structure of this compound will be docked against a panel of known ATP-binding sites of various protein kinases (e.g., EGFR, VEGFR-2, CDK2) and the NAD+ binding site of PARP-1.[7][8] This will provide initial predictions of binding affinity and mode.

-

Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the structure of our lead compound and compared against databases of known active molecules to identify potential targets that share similar binding features.

-

Target Prediction Software: Utilization of web-based servers and software that predict protein targets based on the chemical structure of a small molecule.

Broad-Spectrum Kinase and PARP Inhibition Screening

Based on the strong precedent for quinazolinones as kinase and PARP inhibitors, a broad screening approach is the logical first experimental step.[4][6][7]

Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay

This protocol is designed for an initial screen against a panel of representative kinases.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve a range of concentrations for initial screening (e.g., 10 µM, 1 µM, 100 nM).

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

-

Add the test compound or vehicle control (DMSO) to the appropriate wells.

-

Add the specific recombinant protein kinase to each well.

-

Add the corresponding kinase substrate (peptide or protein).

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiation of Kinase Reaction: Add ATP to initiate the reaction. The concentration of ATP should be at or near the Km for each specific kinase.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Detection: Use a commercial kinase activity detection kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+, a key step in the PARP-1 catalytic cycle.[5][9]

-

Materials: Recombinant human PARP-1, activated DNA, β-Nicotinamide adenine dinucleotide (NAD+), PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), and a commercial NAD+ detection kit.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 384-well black plate, add the test compound dilutions or vehicle control.

-

Add a mixture of PARP-1 enzyme and activated DNA to each well.

-

Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add NAD+ to each well to start the enzymatic reaction.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Detection: Stop the reaction and measure the remaining NAD+ concentration using a fluorescent plate reader as per the detection kit manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value if a dose-response is observed.

| Parameter | Kinase Inhibition Assay | PARP-1 Inhibition Assay |

| Principle | Measures ATP to ADP conversion | Measures NAD+ consumption |

| Detection | Luminescence | Fluorescence |

| Key Reagents | Kinase, Substrate, ATP | PARP-1, Activated DNA, NAD+ |

| Output | % Inhibition, IC50 | % Inhibition, IC50 |

Table 1: Comparison of Initial Screening Assays

Tier 2: Unbiased Target Identification

If the initial targeted screening does not yield potent hits, or to uncover novel mechanisms of action, an unbiased approach is necessary. Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule in a complex biological sample.[10][11]

Experimental Workflow: Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity-Based Pulldown

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to this compound. A control probe with an inactive analog or the tag alone should also be prepared.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to quinazolinone inhibitors).

-

Incubation: Incubate the cell lysate with the biotinylated probe and the control probe.

-

Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control pulldown to identify specific binding partners.

Tier 3: Target Validation and Mechanism of Action

Once high-confidence candidate targets are identified, the next crucial step is to validate these interactions and elucidate the functional consequences of compound binding.

In Vitro Validation of Target Engagement

-

Surface Plasmon Resonance (SPR): This label-free technique will be used to quantify the binding affinity (KD) and kinetics of the interaction between this compound and the purified candidate target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

-

Enzymatic Assays: If the identified target is an enzyme, specific activity assays will be performed to confirm inhibition and determine the IC50 value.

Cell-Based Target Engagement and Pathway Analysis

Demonstrating that the compound interacts with its target in a cellular context is critical.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative proteomics methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Signaling Pathway Analysis: A Focus on the EGFR Pathway

If EGFR or another receptor tyrosine kinase is identified as a primary target, it is essential to investigate the downstream signaling effects.[4][6][12][13]

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Activation

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 non-small cell lung cancer cells) and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of EGFR, ERK, and AKT.

-

Detection and Analysis: Use chemiluminescence to detect the protein bands and quantify the changes in phosphorylation levels to assess the inhibitory effect of the compound on the signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, step-by-step approach to identify and validate the therapeutic targets of this compound. By progressing from broad, scaffold-based hypotheses to unbiased proteomics and detailed mechanistic studies, researchers can build a comprehensive understanding of this compound's biological activity. The identification of specific, high-affinity targets will be instrumental in guiding its further development as a potential therapeutic agent for cancer or other diseases. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic efficacy.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Network Analysis of Epidermal Growth Factor Signaling Using Integrated Genomic, Proteomic and Phosphorylation Data | PLOS One [journals.plos.org]

- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 4. Integrated cell-based platform to study EGFR activation and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Identifying the proteins to which small-molecule probes and drugs bind in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Introduction

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a molecule of interest within the broader class of quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These two parameters are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It is designed to be a practical resource, blending established scientific principles with actionable experimental protocols. The focus is not merely on the "what" but on the "why," offering insights into the rationale behind experimental design and data interpretation.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

| Property | Value | Source |

| IUPAC Name | 2-(4-oxoquinazolin-3-yl)propanoic acid | [1] |

| CAS Number | 61381-36-0 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Predicted pKa | 3.0 +/- 0.10 | LookChem |

| Predicted LogP | 1.04 | LookChem |

Part 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Quinazolinone derivatives are frequently characterized by poor aqueous solubility due to their rigid, fused heterocyclic ring system, which can lead to high crystal lattice energy.[3] Therefore, a multi-faceted approach to solubility assessment is warranted.

Aqueous Solubility Determination

The pH-dependent solubility of this compound is of particular interest, given the presence of a carboxylic acid moiety (predicted pKa ≈ 3.0) and basic nitrogen atoms within the quinazolinone ring.

This method determines the equilibrium solubility of the compound, providing a gold-standard value.

Rationale: The shake-flask method allows the solid compound to reach equilibrium with the solvent over an extended period, ensuring that the measured concentration represents the true thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is valuable for early-stage drug discovery.

Rationale: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer. This provides a rapid assessment of solubility under non-equilibrium conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Incubation: Incubate the microplate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility.

Solubility in Organic Solvents

Rationale: This method is a straightforward and reliable way to determine solubility in various organic solvents.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile).

-

Saturation: Prepare a saturated solution of the compound in each solvent by adding an excess of the solid and stirring at a constant temperature until equilibrium is reached.

-

Filtration: Filter the saturated solutions to remove any undissolved solid.

-

Solvent Evaporation: Accurately measure a known volume of the filtrate into a pre-weighed container and evaporate the solvent completely.

-

Mass Determination: Weigh the container with the dried residue.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Part 2: Stability Assessment

A comprehensive stability profile is essential to ensure that the API maintains its quality, purity, and potency throughout its shelf-life. The quinazolinone ring is reported to be relatively stable to oxidation, reduction, and hydrolysis in cold, dilute acidic and alkaline solutions, but degradation can occur under more strenuous conditions such as boiling.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods.

Rationale: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light), we can accelerate its degradation and identify the likely degradation products that may form under normal storage conditions over a longer period.

Step-by-Step Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 80°C for a specified time. A study on piperazinyl quinazolines showed significant decomposition under these conditions.[6]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80°C. Complete degradation was observed for related quinazolines under these conditions.[6]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines. Studies have shown that quinazoline derivatives can be susceptible to photodegradation.[7]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Diagram: Forced Degradation Pathways

Caption: Potential Forced Degradation Pathways.

Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for the drug substance and the shelf-life of the drug product.

Rationale: These studies simulate the conditions the compound will experience during storage and distribution, providing real-time data on its stability.

Step-by-Step Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following long-term and accelerated conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, perform a battery of tests including:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Moisture content

-

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

HPLC-UV Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for the quantification of the parent compound and its degradation products.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its path forward in the drug development pipeline. While quinazolinone derivatives as a class present challenges, particularly with regard to solubility, a systematic and scientifically rigorous approach to their characterization can pave the way for successful formulation and clinical translation. This guide provides the foundational knowledge and experimental frameworks necessary to undertake such an evaluation, empowering researchers to make data-driven decisions and unlock the full potential of this promising chemical scaffold.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. cibtech.org [cibtech.org]

- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

An Application Note for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol follows a reliable two-step synthetic pathway: the initial formation of a 2-methyl-4(3H)-quinazolinone core via the cyclization of anthranilic acid, followed by N-alkylation and subsequent hydrolysis. We elaborate on the rationale behind procedural choices, provide methods for characterization, and include troubleshooting guidance to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background